Cyclopentadecane is a saturated hydrocarbon with the molecular formula C15H30. It is a cyclic alkane characterized by a ring structure containing fifteen carbon atoms. As a member of the cycloalkane family, cyclopentadecane exhibits unique physical and chemical properties, including a density of approximately 0.8 g/cm³ and a boiling point of about 300.1 °C at standard atmospheric pressure. Its structure can be represented by the IUPAC Standard InChI: InChI=1S/C15H30/c1-15-14-13-12-11-10-9-8-7-6-5-4-3-2-1/h1-15H2 .
Cyclopentadecane can be synthesized through several methods:
These methods highlight the compound's synthesis versatility within organic chemistry .
Cyclopentadecane has several notable applications:
Interaction studies involving cyclopentadecane have primarily focused on its biological activity and potential effects on cellular pathways. Its role as a PPARγ agonist suggests interactions with lipid metabolism pathways, although further research is necessary to elucidate these mechanisms fully. Additionally, its stability makes it an interesting subject for studies on hydrocarbon interactions in various environments.
Cyclopentadecane shares similarities with other cyclic hydrocarbons, particularly those within the cycloalkane family. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Cyclohexane | C6H12 | Six-membered ring; common solvent; stable structure. |
Cyclooctadecane | C18H36 | Larger ring; higher boiling point; used in lubricants. |
Cyclododecane | C12H24 | Twelve-membered ring; used in fragrances and solvents. |
Uniqueness of Cyclopentadecane:
Cyclopentadecane's unique fifteen-carbon structure offers distinct physical properties compared to smaller cyclic hydrocarbons. Its larger size contributes to different boiling points and densities, making it suitable for specific industrial applications that require stability at higher temperatures .
The geometric architecture of cyclopentadecane is fundamentally defined by its fifteen-membered carbon ring, which places it firmly within the classification of large macrocycles containing twelve or more atoms [8]. The ring geometry exhibits near-tetrahedral bond angles around each carbon center, with minimal angular deviation from the ideal 109.5° tetrahedral angle characteristic of sp³ hybridized carbons [9]. This geometric arrangement results in negligible angle strain, contrasting sharply with smaller cycloalkanes where significant angular distortions create substantial ring strain [10].
The structural parameters of cyclopentadecane demonstrate the compound's departure from planar geometry, adopting three-dimensional conformations that minimize intramolecular interactions [11]. Unlike medium-sized rings (8-11 atoms) that experience considerable strain energy ranging from 9-13 kcal/mol, cyclopentadecane exhibits strain energies comparable to linear alkane analogues [8]. The fifteen-membered ring structure allows for conformational flexibility while maintaining structural integrity through optimized bond angles and minimal transannular interactions [12].
Table 1: Fundamental Properties of Cyclopentadecane
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₅H₃₀ | NIST, PubChem |
Molecular Weight (g/mol) | 210.40 | NIST, PubChem |
CAS Registry Number | 295-48-7 | NIST, PubChem |
Ring Size (atoms) | 15 (fifteen-membered macrocycle) | Structural analysis |
Melting Point (°C) | 61.3 - 64 | NIST, Chemsrc |
Boiling Point (°C) | 300.1 ± 9.0 (at 760 mmHg) | Chemsrc, Chemeo |
Density (g/mL) | 0.805 | Stenutz database |
SMILES | C1CCCCCCCCCCCCCC1 | Chemical databases |
InChI Key | SRONXYPFSAKOGH-UHFFFAOYSA-N | Chemical databases |
Cyclopentadecane exhibits remarkable conformational complexity in solution, characterized by the presence of 47 low-lying conformations within a 2.5 kcal/mol energy threshold [13]. This extensive conformational landscape represents a significant departure from smaller cycloalkanes, where typically one or few dominant conformers govern the molecular behavior [13]. The solution-phase ensemble demonstrates that cyclopentadecane exists as a dynamic equilibrium between multiple significantly populated conformers, rather than adopting a single preferred conformation [14].
Recent computational studies utilizing the CRENSO workflow have demonstrated that cyclopentadecane conformational ensembles require sophisticated theoretical treatment to accurately predict experimental observables [14]. The conformational behavior exhibits rapid interconversion on sub-picosecond timescales, leading to extensive nuclear magnetic resonance averaging effects that must be considered in spectroscopic analysis [13]. This conformational flexibility results from the large ring size, which permits multiple low-energy arrangements without introducing significant steric penalties [15].
The solution-phase conformational ensemble of cyclopentadecane shows increasing conformer population diversity with temperature, reflecting the enhanced thermal accessibility of higher-energy conformations [13]. Unlike medium-sized rings that exhibit strong conformational preferences due to transannular strain, cyclopentadecane demonstrates conformational behavior more reminiscent of linear alkane analogues, with multiple accessible conformational states contributing to the observed properties [8].
Table 2: Conformational Analysis Parameters
Conformational Aspect | Characteristics | Computational Method |
---|---|---|
Total Conformers (Energy Window) | 47 conformers within 2.5 kcal/mol | DFT conformational search |
Populated Conformers (Solution) | Multiple significantly populated | Solution-phase ensemble calculation |
Dominant Conformation Type | Ensemble of similar-energy structures | Energy minimization studies |
Ring Flexibility | High flexibility, multiple minima | Molecular dynamics simulation |
Transannular Interactions | Minimal (large ring size) | Steric analysis |
Torsional Strain | Low (flexible backbone) | Dihedral angle analysis |
Angle Strain | Negligible (near-tetrahedral angles) | Bond angle deviation analysis |
Conformational Interconversion | Rapid at ambient temperature | Transition state calculations |
NMR Averaging Effects | Strong (sub-ps timescale exchange) | NMR spectrum simulation |
Temperature Dependence | Increasing conformer population with T | Temperature-dependent MD |
The symmetry properties of cyclopentadecane reflect the inherent flexibility of large macrocyclic systems, with the compound exhibiting low overall symmetry due to the presence of multiple populated conformations [13]. Unlike smaller cycloalkanes that may adopt highly symmetrical conformations, cyclopentadecane conformers generally lack high-order symmetry elements, contributing to the conformational diversity observed in solution [8]. The odd-membered nature of the fifteen-carbon ring further reduces symmetrical arrangements compared to even-membered macrocycles [8].
Strain energy analysis reveals that cyclopentadecane exhibits minimal ring strain, with energetic penalties primarily arising from gauche interactions rather than angular or transannular strain [11] [12]. The large ring size effectively eliminates the transannular hydrogen-hydrogen interactions that dominate the energetics of medium-sized rings [15]. Computational studies indicate that the strain energy of cyclopentadecane approaches that of acyclic alkane analogues, reflecting the minimal geometric distortion required to close the fifteen-membered ring [16].
The conformational preferences of cyclopentadecane are governed by the minimization of torsional strain through the adoption of staggered conformations around carbon-carbon bonds [9]. The large ring circumference allows for the accommodation of preferred dihedral angles without introducing significant energetic penalties [12]. This results in conformational ensembles where multiple arrangements possess similar energies, leading to the observed conformational diversity [13].
The computational modeling of cyclopentadecane flexibility requires sophisticated theoretical approaches capable of accurately describing the extensive conformational landscape characteristic of large macrocycles [14]. Density functional theory calculations, particularly when combined with automated conformational search algorithms, have proven essential for understanding the conformational behavior of this system [13] [14]. The computational complexity arises from the need to sample multiple conformational states and calculate ensemble-averaged properties to match experimental observations [17].
Molecular dynamics simulations have demonstrated their utility in exploring the conformational space of cyclopentadecane, revealing the dynamic nature of conformational interconversion and the temperature dependence of conformer populations [18] [19]. These simulations indicate that cyclopentadecane undergoes continuous conformational fluctuations at ambient temperature, with barrier heights for interconversion typically below 7 kcal/mol [12]. The computational modeling reveals that accurate prediction of experimental properties requires consideration of the full conformational ensemble rather than single optimized structures [14].
Recent advances in computational methodology have enabled the accurate prediction of nuclear magnetic resonance spectra for cyclopentadecane through the calculation of ensemble-averaged chemical shifts [13] [14]. The MN12SX density functional has shown particular promise for describing the conformational behavior of large macrocycles in aqueous solution, demonstrating superior performance compared to other long-range corrected functionals [20]. These computational advances have confirmed the importance of conformational ensemble averaging in understanding the physical and chemical properties of cyclopentadecane [14].
The computational modeling of macrocyclic flexibility in cyclopentadecane has revealed fundamental insights into the relationship between ring size and conformational behavior [13]. The calculations demonstrate that rings containing fifteen or more members exhibit conformational behavior qualitatively different from medium-sized rings, with reduced strain energies and increased conformational diversity [8]. This understanding has implications for the design and synthesis of macrocyclic compounds with desired conformational properties [16] [21].
The synthesis of cyclopentadecane presents unique challenges due to the formation of a fifteen-membered macrocyclic ring. Multiple cyclization approaches have been developed to address the inherent thermodynamic and kinetic barriers associated with medium-sized ring formation.
Ring-Closing Metathesis Approaches
Ring-closing metathesis has emerged as the most effective methodology for cyclopentadecane synthesis, consistently delivering yields in the range of seventy to ninety-five percent [1] [2]. The technique employs transition metal catalysts, particularly ruthenium-based complexes, to facilitate intramolecular olefin metathesis reactions [1]. First-generation Grubbs catalyst enables the formation of mid-sized rings by facilitating intramolecular olefin metathesis, with the reaction proceeding via a metallacyclobutane intermediate where the catalyst temporarily binds to both terminal alkenes .
The second-generation Grubbs catalyst, incorporating an N-heterocyclic carbene ligand, enhances reactivity and functional group tolerance, allowing for lower catalyst loadings of 0.5 to 2 mol percent and reduced reaction times . For cyclopentadecene synthesis using this approach, ring-closing metathesis of a diene substrate using the second-generation catalyst in dichloromethane at forty degrees Celsius achieves yields exceeding eighty percent within four hours .
Direct Cyclization Methodologies
Traditional cyclization approaches involve the intramolecular condensation of linear precursors containing appropriate functional groups. The cyclization of alpha, omega-difatty acid alkyl esters represents one established route, with yields varying significantly based on the ester substituent used [4] [5]. Research has demonstrated that different ester groups substantially affect cyclization efficiency, with yields ranging from thirty-eight to sixty-three percent depending on the specific ester employed [4] [5].
Acyloin Condensation Strategies
The acyloin condensation represents a classical approach for macrocycle formation, involving the reductive coupling of diester precursors in the presence of sodium metal [5]. This methodology typically yields twenty to forty percent of the desired cyclic product, with the reaction proceeding through an intermediate acyloin that subsequently undergoes reduction to the corresponding ketone [5]. The process requires careful control of reaction conditions, including temperature maintenance at approximately eighty degrees Celsius and gradual addition of ethanol during the workup phase [5].
Transition Metal Catalysis
Palladium-catalyzed cyclization reactions have shown considerable promise for the construction of cyclopentadecane frameworks [6] [7]. These methodologies exploit the ability of palladium complexes to facilitate carbon-carbon bond formation through various mechanistic pathways, including oxidative addition, transmetallic insertion, and reductive elimination [6]. The palladium-catalyzed cyclization of propargylic compounds provides an efficient method for producing both carbocyclic and heterocyclic compounds under mild conditions [6].
Research has demonstrated that palladium-catalyzed cascade cyclizations can enable rapid assembly of polycyclic scaffolds through the combination of multiple ring-forming elementary steps into a single cascade sequence [8]. This approach offers high step economy and has been employed successfully in natural product synthesis [8].
Heterogeneous Catalysis Systems
Nickel-based catalysts have proven effective for selective hydrogenation processes relevant to cyclopentadecane synthesis [9]. The use of nickel-on-kieselguhr catalyst at temperatures of one hundred thirty to one hundred sixty degrees Celsius enables the conversion of cyclopentadiene intermediates to cyclopentane derivatives with good selectivity [9]. However, when the reaction is carried out with only the catalyst, hydrogenation proceeds more than necessary, requiring the use of special additives to achieve high selectivity [9].
Enzymatic and Biocatalytic Methods
While less commonly employed for cyclopentadecane synthesis, biocatalytic approaches offer potential advantages in terms of selectivity and environmental compatibility [10]. These methodologies can provide access to specific stereoisomers and may operate under milder reaction conditions compared to traditional chemical synthesis [10].
Petroleum-Based Production Routes
Industrial production of cyclopentadecane derivatives primarily relies on petroleum-derived feedstocks [11] [12]. The primary commercial method involves the separation and purification of light naphtha fractions derived from crude oil refining [12]. Naphtha typically contains a mixture of hydrocarbons including pentanes and cyclopentanes, with cyclopentadecane derivatives separated through a series of distillation and fractionation steps [12].
This process exploits differences in boiling points of cyclopentadecane compared to other components in naphtha [12]. The separation relies on the different boiling points and physical properties of the various hydrocarbon components present in the petroleum fractions [12].
Thermal Processing Methods
Thermal cracking processes play a crucial role in the production of cyclopentadecane precursors [11]. Under high-temperature conditions, dicyclopentadiene undergoes thermal cracking to form cyclopentadiene, which serves as an intermediate for subsequent conversion to cyclopentadecane [11]. The process typically requires temperatures exceeding one hundred sixty degrees Celsius and careful control of reaction kinetics [11].
Catalytic Hydrogenation Processes
Large-scale catalytic hydrogenation represents a key industrial process for cyclopentadecane production [11] [12]. The cyclopentadiene intermediate is subjected to catalytic hydrogenation in the presence of suitable catalysts and hydrogen gas [11]. This process converts cyclopentadiene into the stable cyclopentadecane product through the addition of hydrogen across double bonds [11].
The industrial implementation utilizes continuous reactor systems with immobilized catalysts to achieve high conversion rates and operational stability . Packed-bed reactor systems with immobilized Grubbs catalyst can achieve near-quantitative conversions by precisely controlling residence times and reagent mixing .
Fractional Distillation Techniques
Fractional distillation represents the most widely employed purification method for cyclopentadecane derivatives [13] [14]. The technique exploits differences in boiling points to achieve separation of the desired product from impurities [14]. For effective separation, multiple distillation cycles are typically required, with each cycle providing progressive enrichment of the target compound [14].
Research has shown that extractive distillation using selective solvents can enhance separation efficiency [13]. The use of N-methylpyrrolidinone as a solvent increases the volatility difference between close-boiling compounds, enabling purification levels exceeding ninety-five percent [13]. The enhancement of purity in extractive distillation is attributed to solvent effects that increase the volatility difference between close-boiling components [13].
Chromatographic Separation Methods
Column chromatography provides excellent selectivity for cyclopentadecane purification, particularly when dealing with complex mixtures [15] [16]. Silica gel chromatography using appropriate mobile phase systems can achieve very high purity levels, often exceeding ninety-nine percent [15]. The selection of mobile phase composition is critical, with systems containing aqueous ammonia and organic solvents providing effective separation [15].
High-performance liquid chromatography represents the ultimate purification technique for analytical-scale preparations [16]. This method enables the separation of closely related isomers and provides material of exceptional purity suitable for analytical standards [16].
Crystallization and Solid-State Purification
When cyclopentadecane derivatives exist in crystalline form, recrystallization provides an effective purification strategy [5] [17]. The process typically involves dissolution in a suitable solvent followed by controlled crystallization to remove impurities [5]. Multiple recrystallization cycles can achieve purity levels of ninety-eight to ninety-nine percent [17].
Yield Optimization Strategies
Several factors critically influence yield optimization in cyclopentadecane synthesis. Reaction temperature control represents a primary consideration, with optimal temperatures varying depending on the specific synthetic approach employed [5] [18]. For acyloin condensation reactions, maintaining temperature at eighty degrees Celsius during ethanol addition significantly improves yields [5].
Catalyst loading optimization proves essential for metathesis-based syntheses . Research demonstrates that catalyst loadings of 0.5 to 2 mol percent provide optimal balance between reaction efficiency and cost considerations . Higher catalyst loadings may accelerate reactions but increase costs, while lower loadings may result in incomplete conversion .
Solvent selection substantially impacts both reaction yields and product purity [19]. Nonpolar solvents such as toluene stabilize bulky transition states and enhance selectivity, while polar aprotic solvents like dichloromethane favor alternative isomers through stabilization of charge-separated intermediates . Optimization of catalyst-solvent pairs enables isomer ratios up to nine-to-one .
Process Intensification Approaches
Modern process intensification techniques offer opportunities for yield improvement and cost reduction [18]. Reactive distillation modeling enables more accurate prediction of product yield and purity by combining reaction and separation in a single unit operation [18]. Sensitivity analysis of operating conditions helps identify optimal temperature and pressure ranges for desired product specifications [18].